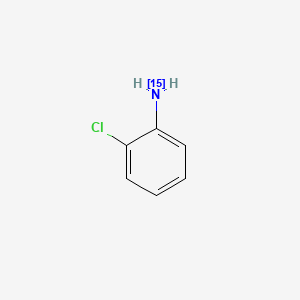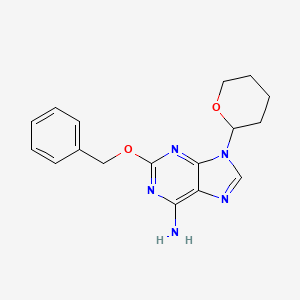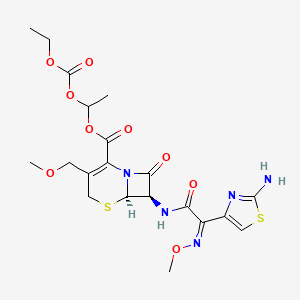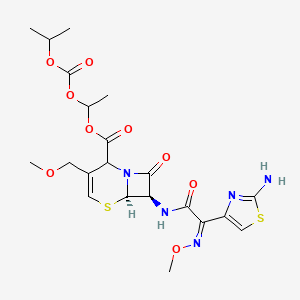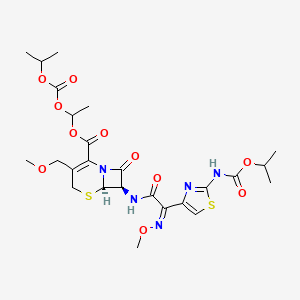
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is a labeled analogue of 1-β-D-Arabinofuranosyluracil-2-C-methyl. This compound is an impurity of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate. PSI-7977 is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C.
Méthodes De Préparation
The synthesis of 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves the incorporation of deuterium and carbon-13 isotopes into the molecular structure. The synthetic route typically starts with the precursor 1-β-D-Arabinofuranosyluracil-2-C-methyl, followed by isotopic labeling using deuterated and carbon-13 labeled reagents under specific reaction conditions . Industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced techniques such as cGMP synthesis in cleanroom environments.
Analyse Des Réactions Chimiques
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: It is used in studies involving nucleoside analogues and their effects on biological systems.
Medicine: It is investigated for its potential antiviral properties, particularly in the treatment of hepatitis C.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves its metabolism to the active antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate. This active metabolite inhibits the hepatitis C virus NS5B polymerase, thereby preventing viral replication. The molecular targets and pathways involved include the selective inhibition of the HCV NS5B polymerase .
Comparaison Avec Des Composés Similaires
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C can be compared with other similar compounds such as:
1-β-D-Arabinofuranosyluracil-2-C-methyl: The non-labeled analogue.
2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate: The active metabolite of PSI-7977.
Sofosbuvir: Another nucleotide inhibitor of hepatitis C virus.
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies.
Propriétés
Numéro CAS |
1256490-38-6 |
|---|---|
Formule moléculaire |
C10H14N2O6 |
Poids moléculaire |
262.241 |
Nom IUPAC |
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-(trideuteriomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1/i1+1D3 |
Clé InChI |
NBKORJKMMVZAOZ-FPJDFJPSSA-N |
SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
Synonymes |
1-(2-C-Methyl-d3, 13C-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione; 1-((2R,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyl-d3, 13C-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione; Sofosbuvir Impurity 12-d3, 13C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


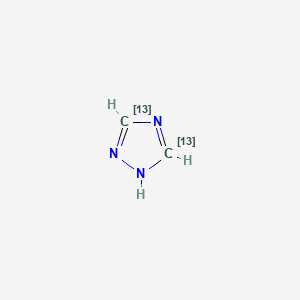
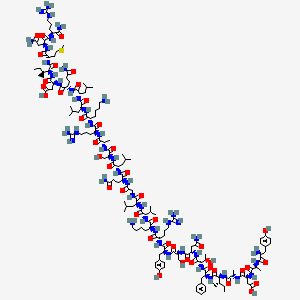
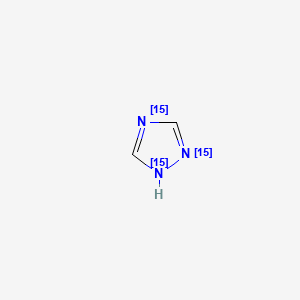
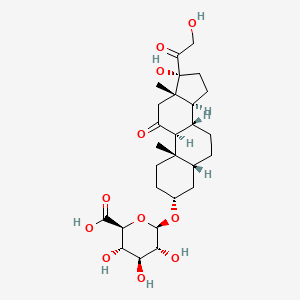
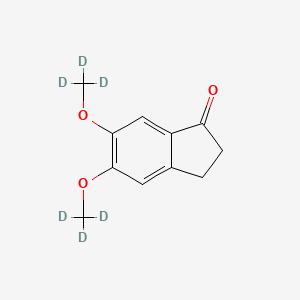
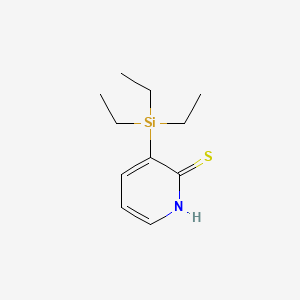
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B570187.png)
